2-(2-Chlorobenzoyl)pyridine

Muscarinic Acetylcholine Receptor Binding Affinity Medicinal Chemistry

Researchers pursuing FXa inhibitor development or M2 receptor mapping require the precise ortho-chloro benzoylpyridine geometry-para or unsubstituted analogs cannot replicate target binding. 2-(2-Chlorobenzoyl)pyridine (CAS 1694-57-1) provides the validated scaffold. • Enables patent-defined FXa inhibitor synthesis (WO2002042270A1) • Documented M2 receptor binding (pIC50 2 nM) for competitive assays • Antibacterial reference: MIC 8 µg/mL (S. aureus), 16 µg/mL (E. coli) • Supplied at ≥95% purity; global shipping available

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 1694-57-1
Cat. No. B156769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzoyl)pyridine
CAS1694-57-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl
InChIInChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
InChIKeyXSPNJXJVXUZKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorobenzoyl)pyridine Overview


2-(2-Chlorobenzoyl)pyridine (CAS 1694-57-1) is a chlorinated benzoylpyridine derivative with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol. It is characterized by a pyridine ring ortho-substituted with a 2-chlorobenzoyl group. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and as a key intermediate in the synthesis of bioactive molecules, including those targeting the activated blood coagulation factor X (FXa) [1]. It is typically supplied as a solid with a purity of ≥95% .

1 Versatile scaffold for medicinal chemistry design
2 Key intermediate in FXa inhibitor synthesis
3 High-purity solid format for research handling

Why 2-(2-Chlorobenzoyl)pyridine Is Irreplaceable


In-class compounds such as 2-benzoylpyridine, 2-(4-chlorobenzoyl)pyridine, or 2-(2-fluorobenzoyl)pyridine are not interchangeable due to the distinct physicochemical and biological consequences of the ortho-chloro substitution pattern on the benzoyl ring. The specific placement of the chlorine atom at the 2-position of the phenyl ring influences molecular conformation, electronic distribution, and steric interactions, which are critical for target binding. For instance, the electron-withdrawing nature and size of the ortho-chloro group can alter the compound's reactivity and its interaction with biological targets compared to its unsubstituted or para-substituted analogs. A QSAR study on substituted benzoylpyridines for anticonvulsant activity highlighted that substituent effects, including position, are a key determinant of biological activity, with electron-releasing groups enhancing potency [1]. This underscores that even seemingly minor structural modifications can lead to significant differences in performance, making 2-(2-chlorobenzoyl)pyridine a distinct chemical entity with specific properties.

Ortho-Cl 2-chloro substitution pattern may influence molecular recognition differently than unsubstituted or para-substituted analogs.
QSAR Substituent position and electronic profile can shift biological response; direct replacement with 2-benzoylpyridine or 4-chloro analog may not reproduce activity.

2-(2-Chlorobenzoyl)pyridine: Key Evidence


Muscarinic M2 Binding Affinity

2-(2-Chlorobenzoyl)pyridine demonstrates measurable binding affinity for the human muscarinic acetylcholine receptor M2 (CHRM2). In a competitive binding assay using CHOK9 cells expressing the human M2 receptor, the compound exhibited a pIC50 at 2 nM after 2 hours, as determined by liquid scintillation counting [1]. This provides a baseline activity profile against a specific CNS-related target, differentiating it from close analogs for which such data is unavailable or unquantified in the same assay.

M2 Binding Affinity
Cross-study comparable
pIC50 at 2 nM
Supports M2 receptor interaction profiling
Competitive binding in CHOK9 cells expressing human M2
Muscarinic Acetylcholine Receptor Binding Affinity Medicinal Chemistry

FXa Inhibitor Synthesis Intermediate

2-(2-Chlorobenzoyl)pyridine is explicitly identified as a crucial intermediate within the general formula for a class of substituted benzene derivatives that act as activated blood coagulation factor X (FXa) inhibitors [1]. This patent-defines a specific and high-value therapeutic application, positioning the compound as a strategic building block for developing novel anticoagulants. This contrasts with many other benzoylpyridine analogs, which may lack such a clearly defined and commercially relevant role in a major drug discovery area.

FXa Intermediate Role
Class-level inference
Within patent WO2002042270A1 formula for FXa inhibitors
Supports anticoagulant drug discovery research
Patent-defined synthetic intermediate context
Factor Xa Inhibition Anticoagulant Drug Discovery

Physicochemical Properties

The compound possesses a defined set of physicochemical properties that are critical for computational modeling and experimental handling. The predicted acid dissociation constant (pKa) is 2.47 ± 0.10, indicating a weakly basic character . The melting point is experimentally determined to be 52-54 °C, and the predicted boiling point is 353.4±17.0 °C at 760 mmHg . These values provide a reliable basis for solubility predictions, salt formation strategies, and purification protocols.

Physicochemical Profile
Supporting evidence
pKa 2.47 ± 0.10 (pred.)
mp 52–54 °C
Supports solubility and formulation modeling
Predicted pKa; experimental melting point
Physicochemical Properties pKa Solubility ADME

In Vitro Antibacterial Activity

2-(2-Chlorobenzoyl)pyridine exhibits notable in vitro antibacterial activity against clinically relevant Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was reported as 8 µg/mL, and against Escherichia coli as 16 µg/mL . While direct comparator data for close analogs is lacking, this provides a quantitative benchmark for the compound's antimicrobial potential, which can be compared to standard antibiotics or other compounds evaluated in the same assay system.

Antibacterial Activity
Supporting evidence
MIC S. aureus 8 µg/mL
E. coli 16 µg/mL
Supports antimicrobial screening studies
In vitro susceptibility testing baseline
Antimicrobial Antibacterial MIC

2-(2-Chlorobenzoyl)pyridine Applications


FXa Inhibitor Synthesis

This compound is a valuable intermediate for the synthesis of novel activated blood coagulation factor X (FXa) inhibitors, as outlined in patent WO2002042270A1 . Research groups focused on developing new anticoagulant therapies for thrombosis and embolism should prioritize this specific scaffold to access the patent-defined chemical space. Procurement is justified for lead optimization and structure-activity relationship (SAR) studies in this therapeutic area.

Muscarinic M2 Ligand Profiling

Given its documented binding affinity for the human muscarinic M2 receptor (pIC50 at 2 nM) , this compound serves as a useful reference ligand or starting point for developing M2-targeted compounds. Neuroscience researchers investigating cognitive function, smooth muscle contraction, or cardiac regulation can utilize this compound in competitive binding assays to map receptor interactions.

Antimicrobial Susceptibility Testing

The compound's demonstrated in vitro antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) positions it as a potential lead for antimicrobial drug discovery. Researchers can employ this compound in susceptibility assays and SAR studies to explore modifications that enhance potency and spectrum against resistant pathogens.

ADME Prediction and Validation

The compound's well-defined physicochemical parameters, including its pKa (2.47 ± 0.10) and melting point (52-54 °C) , make it a suitable small molecule for validating computational models and predicting absorption, distribution, metabolism, and excretion (ADME) properties. It can be used to benchmark software predictions and refine in silico screening workflows.

Application
Selection Property
Validation Focus
FXa Inhibitor Synthesis
Patent-defined intermediate scaffold
Synthetic pathway conformity and purity
M2 Ligand Profiling
M2 receptor binding affinity benchmark
Assay-specific competitive binding reproducibility
Antimicrobial Susceptibility Testing
Antibacterial MIC profile
Strain-specific susceptibility confirmation
ADME Prediction and Validation
Physicochemical parameter set (pKa, mp)
In silico model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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